molecular formula C6H6O2 B1268593 3-Cyclopropylprop-2-ynoic acid CAS No. 7358-93-2

3-Cyclopropylprop-2-ynoic acid

Cat. No.: B1268593
CAS No.: 7358-93-2
M. Wt: 110.11 g/mol
InChI Key: IJODLTUIUAZITN-UHFFFAOYSA-N
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Description

3-Cyclopropylprop-2-ynoic acid is an organic compound with the molecular formula C6H6O2 It is characterized by the presence of a cyclopropyl group attached to a propynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylprop-2-ynoic acid typically involves the reaction of cyclopropylacetylene with carbon dioxide under specific conditions. One common method includes the use of a palladium catalyst to facilitate the carboxylation of cyclopropylacetylene, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylprop-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as sodium amide or lithium diisopropylamide can be used for nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Cyclopropylprop-2-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropylprop-2-ynoic acid involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in the molecular structure, making it reactive towards various biological targets. The alkyne group can participate in click chemistry reactions, facilitating the formation of stable covalent bonds with target molecules .

Comparison with Similar Compounds

  • Cyclopropanepropiolic acid
  • Cyclopropylacetic acid
  • Cyclopropylmethanol

Comparison: 3-Cyclopropylprop-2-ynoic acid is unique due to the presence of both a cyclopropyl group and an alkyne group. This combination imparts distinct reactivity and stability compared to other similar compounds. For example, cyclopropanepropiolic acid lacks the alkyne group, which limits its reactivity in certain chemical reactions .

Biological Activity

3-Cyclopropylprop-2-ynoic acid, with the chemical formula C6H6O2\text{C}_6\text{H}_6\text{O}_2 and CAS number 7358-93-2, is an organic compound that exhibits a range of biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Weight110.11 g/mol
Density1.25 g/cm³
Boiling Point248.3 °C at 760 mmHg
Flash Point118.2 °C
Purity>95%

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to several biological effects such as:

  • Inhibition of Inflammatory Pathways : The compound has been studied for its potential anti-inflammatory effects, possibly through the inhibition of specific pro-inflammatory cytokines.
  • Induction of Apoptosis : Research indicates that it may promote apoptosis in certain cancer cell lines, suggesting potential anticancer properties.

In Vitro Studies

Several studies have investigated the effects of this compound in vitro:

  • Anti-inflammatory Activity : A study reported that the compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • Anticancer Activity : In a series of assays on human cancer cell lines, this compound demonstrated cytotoxic effects, particularly against breast and colon cancer cells. The mechanism was linked to cell cycle arrest and the activation of caspase pathways.

Case Studies

  • Case Study on Inflammation : In a controlled experiment with LPS-induced inflammation in mice, administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups.
  • Cancer Cell Line Analysis : A detailed analysis of the compound's effects on various cancer cell lines showed a dose-dependent reduction in cell viability, with IC50 values indicating effectiveness at micromolar concentrations.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
3-Cyclopropylprop-2-enoic acid Lacks a ynoic acid groupExhibits different anti-inflammatory properties
3-Cyclopropylphenylpropanoic acid Contains a phenyl groupMore potent in certain cancer models

Properties

IUPAC Name

3-cyclopropylprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-6(8)4-3-5-1-2-5/h5H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJODLTUIUAZITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348681
Record name 3-cyclopropylprop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7358-93-2
Record name 3-cyclopropylprop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CYCLOPROPYL-2-PROPYNOIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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